molecular formula C11H12BrN B15271439 4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine

4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B15271439
M. Wt: 238.12 g/mol
InChI Key: LQKLPHASNRSNQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine is a brominated tetrahydropyridine compound offered for research and development purposes. This chemical serves as a versatile synthetic intermediate and building block in organic synthesis, particularly for the construction of more complex nitrogen-containing heterocycles . The tetrahydropyridine scaffold is a privileged structure in medicinal chemistry and is found in a wide range of bioactive molecules and approved therapeutics . Researchers utilize this core to develop novel compounds for various investigations. Compounds based on the tetrahydropyridine structure have been studied for their diverse biological activities. For instance, some benzo[d]imidazolyl tetrahydropyridine derivatives have shown promising anti-inflammatory, antioxidant, and antimicrobial activities in scientific studies . Furthermore, the well-known dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which shares structural similarities, has been fundamental in creating experimental models for Parkinson's disease research . Its mechanism of action involves conversion to the toxic MPP+ cation, which inhibits mitochondrial complex I, leading to selective damage of dopaminergic neurons . This makes MPTP and its analogs critical tools for neuroscientists. This product is intended for use in a laboratory setting by qualified researchers only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory practices when handling this compound.

Properties

Molecular Formula

C11H12BrN

Molecular Weight

238.12 g/mol

IUPAC Name

4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine

InChI

InChI=1S/C11H12BrN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-4,8,13H,5-7H2

InChI Key

LQKLPHASNRSNQV-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzaldehyde with a suitable amine, followed by cyclization to form the tetrahydropyridine ring. The reaction conditions often include the use of a catalyst and a solvent to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The tetrahydropyridine ring may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Research Trends and Gaps

  • Structural Optimization : Substitution at the THP ring’s 1-position (e.g., methyl groups in MPTP) enhances metabolic activation, while aryl group electronics (bromo vs. fluoro) influence reactivity and target binding.
  • Unanswered Questions: The specific role of 4-(3-bromophenyl)-THP in neurological or metabolic pathways remains unexplored.

Q & A

Q. What are the most reliable synthetic routes for preparing 4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine?

A common approach involves multi-component condensation reactions. For example, pyridine derivatives can be synthesized via refluxing bromoacetophenone derivatives with aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol . Adjusting the aldehyde substituent can influence regiochemical outcomes. Purification often involves crystallization from DMF/ethanol mixtures.

Q. How can researchers characterize the structural integrity of this compound?

Combined spectroscopic techniques are critical:

  • 1H/13C-NMR : To confirm the tetrahydropyridine ring and bromophenyl substitution (e.g., δ ~2.5–3.5 ppm for CH2 groups in the ring) .
  • IR : Look for C-Br stretching (~560 cm⁻¹) and C=N/C=C vibrations (~1600 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ expected at m/z 278.05 for C11H12BrN) .

Q. What solvents and reaction conditions optimize yield in its synthesis?

Polar aprotic solvents (e.g., ethanol, DMF) under reflux (70–80°C) are typical. Ammonium acetate acts as a catalyst in cyclocondensation reactions. Prolonged heating (10–20 hours) may improve yields but risks side reactions like over-oxidation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in its stereochemistry?

Single-crystal X-ray diffraction is definitive. For example, related bromophenyl-pyridine derivatives show dihedral angles of 40–50° between the aromatic ring and tetrahydropyridine moiety, with intermolecular halogen bonding influencing packing . Data collection at 296 K with R-factors <0.07 ensures accuracy .

Q. What strategies address low reactivity in functionalizing the tetrahydropyridine ring?

  • Electrophilic substitution : Use Lewis acids (e.g., AlCl3) to activate the ring for bromination or nitration.
  • Cross-coupling : Suzuki-Miyaura reactions with Pd catalysts can introduce aryl groups at the 4-position .
  • Protection/deprotection : Temporarily block reactive NH groups using Boc anhydride .

Q. How do computational models predict its pharmacokinetic properties?

DFT calculations (e.g., B3LYP/6-31G*) can estimate:

  • LogP : ~2.8 (moderate lipophilicity due to Br and aromatic rings).
  • HOMO-LUMO gaps : ~5.2 eV, suggesting stability under physiological conditions .
    MD simulations further assess membrane permeability .

Q. Why might NMR spectra show unexpected splitting patterns?

Dynamic effects from restricted rotation in the tetrahydropyridine ring or bromophenyl group can cause splitting. Variable-temperature NMR (e.g., 25–60°C) helps distinguish conformational exchange from impurities .

Q. How can researchers reconcile contradictory biological activity data across studies?

  • Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and concentrations (IC50 ranges: 10–50 µM) .
  • Metabolic instability : Use liver microsome assays to evaluate CYP450-mediated degradation .
  • Structural analogs : Compare with 4-(4-Bromophenyl) analogs to isolate positional effects .

Methodological Considerations

Q. What precautions are necessary when handling this compound?

  • Toxicity : Use fume hoods and PPE; brominated aromatics may be mutagenic .
  • Waste disposal : Separate halogenated waste for incineration to avoid environmental release .

Q. How can regioselectivity challenges in derivatization be mitigated?

  • Directing groups : Introduce electron-withdrawing substituents (e.g., -CN) to steer electrophiles to specific positions .
  • Microwave-assisted synthesis : Reduces reaction time and improves selectivity .

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